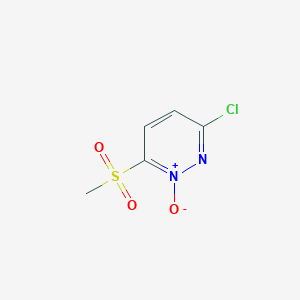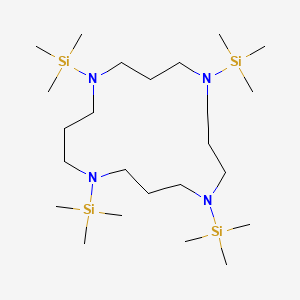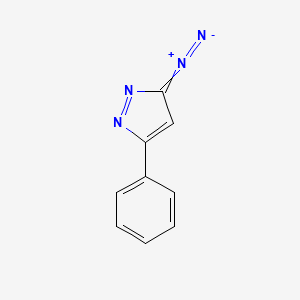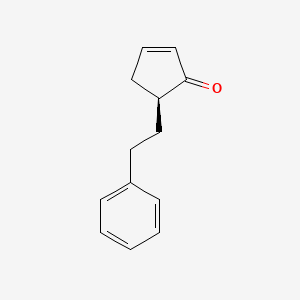![molecular formula C18H18N2O B14545542 Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- CAS No. 62329-01-5](/img/structure/B14545542.png)
Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- is a complex organic compound with a unique structure that includes a cyclohexylidene ring and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- typically involves the reaction of cyclohexanone with phenylacetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its nitrile groups can form interactions with active sites of enzymes, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with two cyano groups.
Cyanoacetonitrile: Another nitrile compound with a similar structure but lacking the cyclohexylidene and phenylpropyl groups.
Dicyanomethane: A compound with two cyano groups attached to a single carbon atom.
Uniqueness
Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]- is unique due to its complex structure, which includes both a cyclohexylidene ring and a phenylpropyl group. This structural complexity imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62329-01-5 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-[2-(3-oxo-3-phenylpropyl)cyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C18H18N2O/c19-12-16(13-20)17-9-5-4-6-14(17)10-11-18(21)15-7-2-1-3-8-15/h1-3,7-8,14H,4-6,9-11H2 |
InChI Key |
VDKWKRNUFOXAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C#N)C#N)C(C1)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester](/img/structure/B14545482.png)
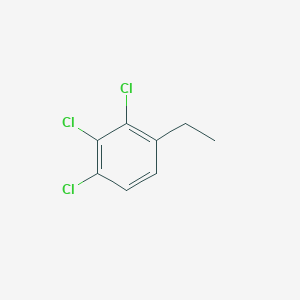
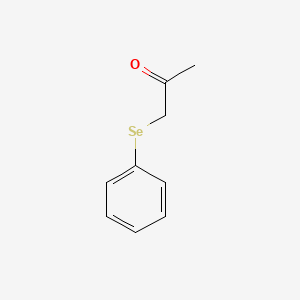
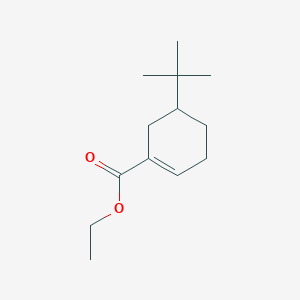
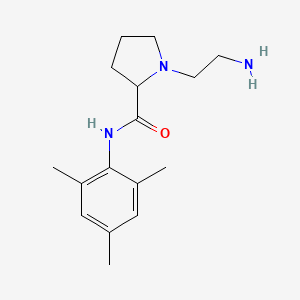
![3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545500.png)
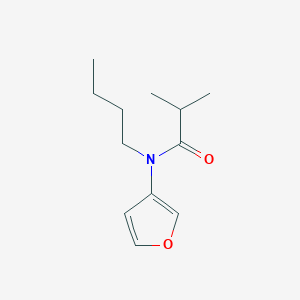
![4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile](/img/structure/B14545511.png)
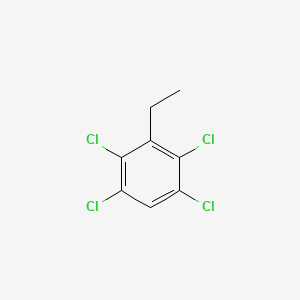
![4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide](/img/structure/B14545531.png)
